N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c1-14-23-24-21-8-6-18(12-25(14)21)31(27,28)26(11-15-3-2-4-16(22)9-15)17-5-7-19-20(10-17)30-13-29-19/h2-10,12H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXCEUMBTNSYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s unique structure allows it to engage in various molecular interactions, leading to its diverse biological effects .
類似化合物との比較
Core Structure Differences
- Target Compound: The triazolo[4,3-a]pyridine core distinguishes it from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine.
- Flumetsulam : The triazolo-pyrimidine scaffold is associated with acetolactate synthase (ALS) inhibition, a common herbicide mechanism. The target compound’s pyridine core may confer distinct selectivity or potency.
Substituent Effects
- Fluorinated Groups : Both the target compound and flumetsulam incorporate fluorinated aryl groups (3-fluorophenyl vs. 2,6-difluorophenyl). Fluorine atoms enhance lipid solubility and resistance to oxidative degradation, critical for field persistence.
- Benzodioxol vs. Oxazolidinyl : The target’s benzodioxol group may improve photostability compared to oxadixyl’s oxazolidinyl moiety, which is prone to hydrolysis in acidic environments.
Application Hypotheses
- The methyl group on the triazolo ring could reduce cytochrome P450-mediated metabolism relative to flumetsulam’s unsubstituted pyrimidine.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O4S |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Canonical SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F |
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives, including the compound . Triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related benzodioxole derivative demonstrated notable activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that compounds with similar structures may also possess potent anticancer properties.
Antidiabetic Effects
The compound's structural similarity to known α-amylase inhibitors positions it as a potential candidate for managing diabetes. In vitro studies on related benzodioxole derivatives showed promising α-amylase inhibition with IC50 values as low as 0.68 µM . Such findings indicate that N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may also exhibit similar antidiabetic effects.
Antioxidant Properties
Triazole derivatives are noted for their antioxidant activities. They can scavenge free radicals and inhibit lipid peroxidation . The antioxidant properties of benzodioxole derivatives could be beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The sulfonamide group in its structure is known for its role in enzyme inhibition and may contribute to its anticancer and antidiabetic effects by modulating enzyme activity involved in these pathways.
Case Studies and Research Findings
- Cytotoxicity Screening : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines using MTS assays. The results indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant cytotoxicity while sparing normal cells .
- In Vivo Studies : In vivo experiments have shown that related compounds can effectively lower blood glucose levels in diabetic mice models. This suggests that the compound might have therapeutic potential for diabetes management .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of hydrazinylpyridine intermediates with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under acidic conditions, followed by oxidation to form the triazolo-pyridine core . Critical parameters include solvent choice (ethanol or dichloromethane), temperature control (reflux conditions), and stoichiometric ratios. Post-synthesis purification via vacuum filtration and washing with methanol/water ensures high purity (>95%) . Yield optimization requires precise control of sodium hypochlorite-mediated cyclization steps .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation relies on 1H/13C-NMR to verify substituent positions (e.g., benzodioxol, fluorophenyl) and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via HPLC , while FTIR confirms functional groups like sulfonamide (S=O stretches at ~1130–1370 cm⁻¹) . Thermal stability can be evaluated using differential scanning calorimetry (DSC) .
Q. What are the primary biological targets or pathways associated with this compound?
As a triazolo-pyridine sulfonamide, it likely targets enzymes such as carbonic anhydrases or kinases due to sulfonamide-mediated binding to zinc ions or ATP pockets . Preliminary assays on analogs show IC₅₀ values in the micromolar range against cancer cell lines, suggesting apoptotic or anti-proliferative mechanisms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
SAR studies should systematically modify:
- Benzodioxol substituents : Replace with other electron-rich rings (e.g., indole) to enhance π-π stacking .
- Fluorophenyl group : Test meta- vs. para-fluoro positioning to optimize hydrophobic interactions .
- Sulfonamide moiety : Introduce methyl/ethyl groups to alter solubility and binding kinetics . Biological testing should include enzyme inhibition assays (e.g., carbonic anhydrase isoforms) and cell-based viability screens (e.g., MTT assays) .
Q. What experimental strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. To resolve:
- Standardize assay protocols (e.g., fixed DMSO concentrations ≤1%).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives .
- Compare results across multiple models (e.g., bacterial vs. mammalian cells) to identify context-dependent effects .
Q. How can computational methods predict off-target interactions or metabolic liabilities?
- Molecular docking (AutoDock Vina) identifies potential off-targets by screening against protein databases .
- ADMET prediction tools (e.g., SwissADME) assess metabolic stability, focusing on sulfonamide oxidation and benzodioxol ring cleavage risks .
- Molecular dynamics simulations (>100 ns) evaluate binding site stability under physiological conditions .
Methodological Recommendations
- Synthesis Scalability : Use continuous flow reactors to enhance reproducibility for multi-step syntheses .
- Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping peaks .
- Controlled Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and counter-screens to exclude non-specific effects .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
